molecular formula C22H25N3O4S B15132912 3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B15132912
M. Wt: 427.5 g/mol
InChI Key: RXXIXXRGEYQXFA-UHFFFAOYSA-N
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Description

3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a piperidine ring, a quinazolinone core, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the piperidine derivative with the quinazolinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.

    tert-Butylamine: Another compound with a piperidine ring but lacking the quinazolinone core and methoxybenzenesulfonyl group.

Uniqueness

3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a piperidine ring, quinazolinone core, and methoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

3-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H25N3O4S/c1-16-23-21-9-4-3-8-20(21)22(26)25(16)15-17-10-12-24(13-11-17)30(27,28)19-7-5-6-18(14-19)29-2/h3-9,14,17H,10-13,15H2,1-2H3

InChI Key

RXXIXXRGEYQXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)OC

Origin of Product

United States

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